

Colistin Combination Therapy: Efficacy Data

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Compound Focus: Collinomycin

CAS No.: 27267-69-2

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The tables below summarize experimental findings on how Colistin performs against multidrug-resistant pathogens when combined with other antibiotics.

Table 1: In Vitro Synergy of Colistin Combinations against *P. aeruginosa* and *A. baumannii**

This data is from a 2025 study that assessed synergistic interactions using checkerboard assays [1].

Pathogen	Combination Therapy	Synergy Rate	Key Findings
<i>P. aeruginosa</i> (n=23)	Colistin + Doripenem	30%	
	Colistin + Doxycycline	90%	Particularly effective combination
	Colistin + Rifampicin	20%	
<i>A. baumannii</i> (n=26)	Colistin + Doripenem	30%	
	Colistin + Doxycycline	60%	

Pathogen	Combination Therapy	Synergy Rate	Key Findings
	Colistin + Rifampicin	30%	
Both Pathogens	Colistin + Doripenem	-	Promising approach; may reduce nephrotoxicity risk [1]

Table 2: Clinical Outcomes for Colistin vs. Combination Therapy in CRE Infections

A 2024 clinical study compared Colistin monotherapy with Colistin-Fosfomycin combination therapy for Carbapenem-resistant *Enterobacteriaceae* (CRE) infections. The results below are from a propensity score analysis and found no significant differences in key outcomes [2].

Therapy	30-Day Mortality	Mortality at End of Treatment	Clinical Response	Microbiologic Response
Colistin Monotherapy (n=67)	Reference	Reference	Reference	Reference
Colistin + Fosfomycin (n=153)	aOR: 1.51 (95% CI: 0.60-3.78)	aOR: 1.26 (95% CI: 0.55-2.90)	aOR: 1.48 (95% CI: 0.61-3.59)	aOR: 0.66 (95% CI: 0.18-2.38)

Abbreviations: aOR, adjusted Odds Ratio; CI, Confidence Interval.

Key Experimental Protocols in Research

The comparative efficacy data for colistin are generated through standardized experimental methods. Here are the details of two key protocols used in the cited studies.

1. Checkerboard Assay (for Synergy Testing) This method is used to calculate the Fractional Inhibitory Concentration Index (FICI) to determine drug interactions [1].

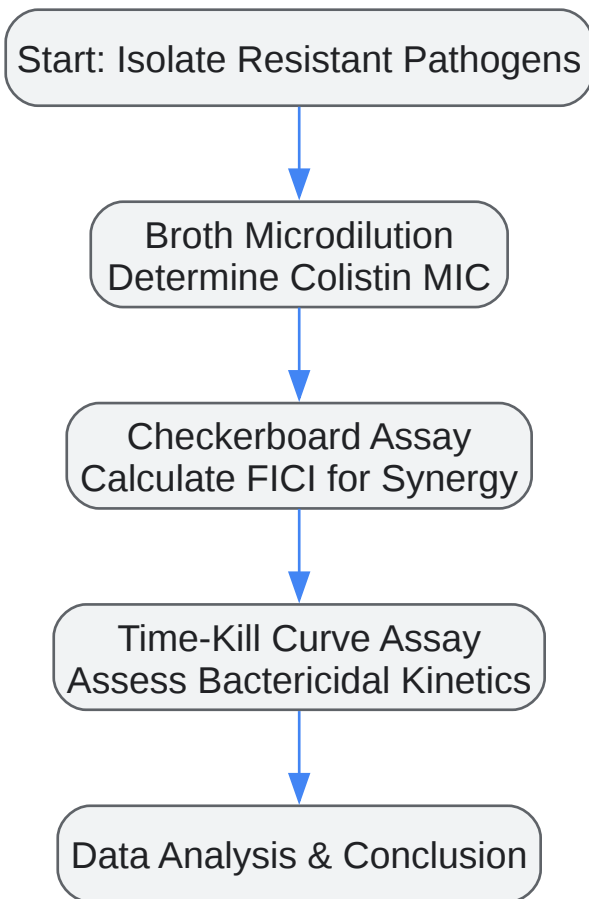
- **Step 1: Preparation** - Create a two-dimensional microtiter plate with serial dilutions of two antibiotics (e.g., Colistin and Doripenem), varying their concentrations independently.
- **Step 2: Inoculation** - Standardize a bacterial suspension to approximately 5×10^5 CFU/mL and inoculate each well of the plate.
- **Step 3: Incubation** - Incubate the plate at 35°C for 18-24 hours.
- **Step 4: Analysis** - Examine each well for visible bacterial growth. The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined.
- **Step 5: FICI Calculation** - The FICI is calculated as $(\text{MIC of drug A in combination} / \text{MIC of drug A alone}) + (\text{MIC of drug B in combination} / \text{MIC of drug B alone})$. Synergy is typically defined as a FICI of ≤ 0.5 [1].

2. Time-Kill Curve (TKC) Assay This assay provides a dynamic picture of the bactericidal activity of an antibiotic regimen over time [1].

- **Step 1: Setup** - Prepare flasks containing a standardized bacterial inoculum (e.g., $\sim 10^6$ CFU/mL) with and without antibiotics. Antibiotics are used at sub-inhibitory (e.g., 1/4x MIC), inhibitory (1x MIC), and supra-inhibitory (4x MIC) concentrations, both as monotherapy and in combination.
- **Step 2: Sampling** - Remove samples from each flask at predetermined time points (e.g., 0, 2, 4, 6, 24 hours).
- **Step 3: Plating & Quantification** - Serially dilute each sample and plate it on agar. After incubation, count the viable colonies to determine the bacterial density (CFU/mL) at each time point.
- **Step 4: Plotting & Interpretation** - Plot the \log_{10} CFU/mL against time. A **bactericidal effect** is defined as a ≥ 3 - \log_{10} reduction in the bacterial count from the initial inoculum. **Synergy** is declared when the combination regimen achieves a ≥ 2 - \log_{10} reduction in CFU/mL compared to the most active single drug at the same time point [1].

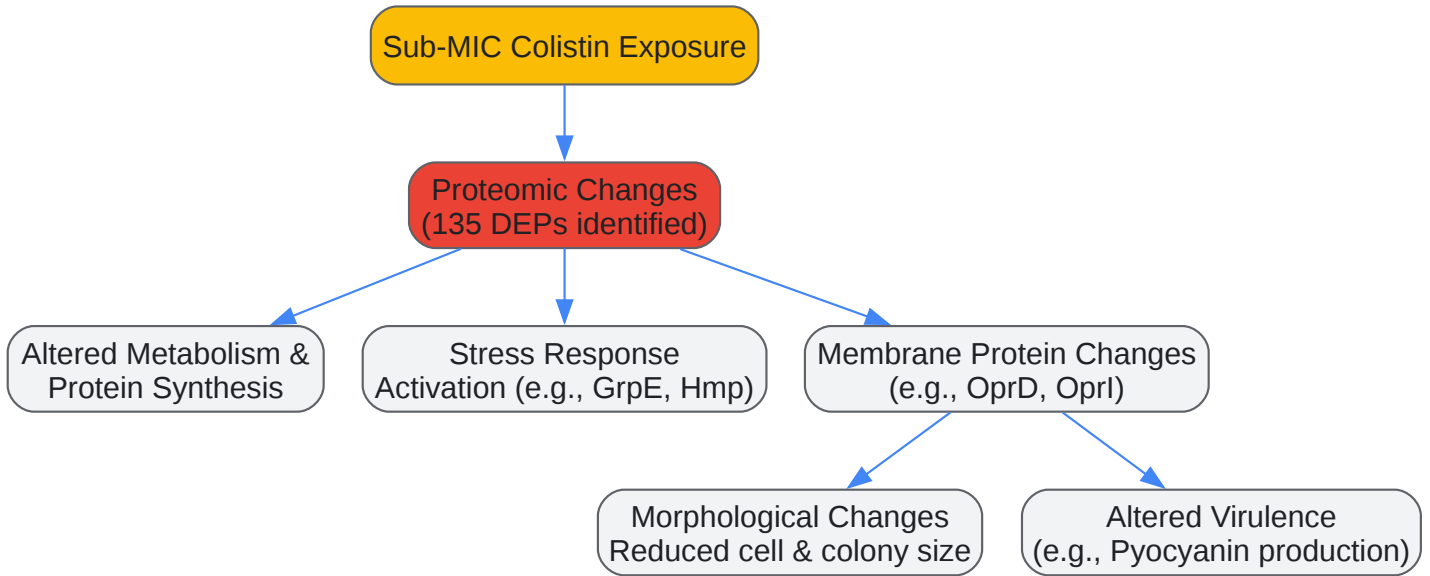
Research Workflow and Bacterial Response

To help visualize the logical flow of a full research study and the bacterial response to colistin, please refer to the following diagrams.



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Diagram 1: Experimental workflow for evaluating colistin combination therapies, from initial isolation to data analysis [1].



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Diagram 2: Proteomic and phenotypic changes in *P. aeruginosa* under colistin pressure, illustrating adaptive resistance mechanisms [3]. Abbreviation: DEPs, Differentially Expressed Proteins.

Interpretation and Research Implications

- **Combination is Key:** The high synergy rates, particularly with doxycycline, suggest that colistin-based combinations are a promising strategy for overcoming resistance in difficult-to-treat pathogens like *A. baumannii* and *P. aeruginosa* [1].
- **Clinical Correlation Needed:** While in vitro synergy is clear, recent clinical studies like the one on CRE infections show that this does not always directly translate to a statistically significant mortality benefit in patients [2]. This highlights the complexity of human outcomes and the need for more robust clinical trials.
- **Beyond Direct Killing:** Research shows that sub-lethal colistin exposure triggers complex bacterial adaptations, including proteomic changes and morphological adjustments, which contribute to adaptive resistance [3]. Targeting these pathways could be a novel therapeutic avenue.

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References

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To cite this document: Smolecule. [Colistin Combination Therapy: Efficacy Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b524187#collinomycin-comparative-efficacy>]

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